molecular formula C18H24N2O2 B3932437 N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide

N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide

Cat. No. B3932437
M. Wt: 300.4 g/mol
InChI Key: BEDDUSJKQJGHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide, also known as DMXAA or Vadimezan, is a synthetic compound that has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide exerts its anti-tumor effects through a unique mechanism of action. It activates the STING pathway in immune cells, leading to the production of cytokines and chemokines that recruit immune cells to the tumor site. This results in the destruction of tumor blood vessels and the death of cancer cells.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines and chemokines, leading to the recruitment of immune cells to the tumor site. It can also inhibit the growth of new blood vessels, leading to the destruction of cancer cells. N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide for lab experiments is its ability to selectively target tumor blood vessels, making it a promising candidate for cancer therapy. However, N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide has also been shown to have limited efficacy in certain types of cancer, and its mechanism of action is not fully understood. Additionally, N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide can be difficult to synthesize and has limited solubility, making it challenging to work with in the lab.

Future Directions

There are several future directions for research on N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide. One area of focus is the development of more efficient synthesis methods to make N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide more readily available for research. Another area of focus is the optimization of N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide dosing and administration to improve its efficacy in cancer therapy. Additionally, research is needed to better understand the mechanism of action of N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide and its potential use in the treatment of other diseases, such as inflammatory disorders.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been studied extensively for its potential use in cancer treatment. Research has shown that N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide can selectively target tumor blood vessels, leading to the destruction of cancer cells. It has also been shown to have anti-angiogenic and anti-tumor effects, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-20(2)16-8-6-15(7-9-16)19-18(22)14-10-12-4-3-5-13(11-14)17(12)21/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDDUSJKQJGHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2CC3CCCC(C2)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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